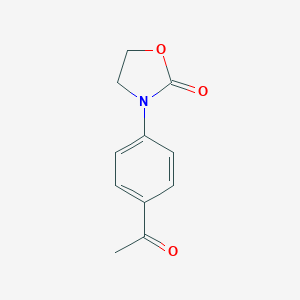

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZULHJSPVQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365270 | |

| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103989-12-4 | |

| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one, a molecule of significant interest to researchers and professionals in drug development. The N-aryl oxazolidinone scaffold is a well-established pharmacophore, and this particular derivative, featuring an acetylphenyl moiety, presents unique opportunities for further functionalization and exploration of its biological activity.

Core Chemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |

| Molecular Weight | 205.21 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not experimentally determined; expected to be a solid at room temperature. | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several established methods for the preparation of N-aryl oxazolidinones. A common and effective approach involves the cyclization of a corresponding amino alcohol derivative or the coupling of an aryl amine with a suitable three-carbon synthon.

Proposed Synthetic Pathway: From 4-Aminoacetophenone

A plausible and efficient synthesis starts from the readily available 4-aminoacetophenone. The overall workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-acetylphenyl)-2-aminoethanol

-

To a solution of 4-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a base like sodium bicarbonate (1.2 equivalents).

-

Slowly add 2-chloroethanol (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(4-acetylphenyl)-2-aminoethanol.

Causality behind Experimental Choices: The use of a base is crucial to deprotonate the amino group of 4-aminoacetophenone, increasing its nucleophilicity to attack the electrophilic carbon of 2-chloroethanol. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Step 2: Cyclization to this compound

-

Dissolve the N-(4-acetylphenyl)-2-aminoethanol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (2.2 equivalents), to the solution and cool it to 0 °C in an ice bath.

-

Slowly add a phosgene equivalent, for instance, a solution of triphosgene (0.4 equivalents) in the same solvent, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Trustworthiness of the Protocol: This protocol is based on well-established and frequently published methods for the synthesis of N-aryl oxazolidinones[1]. The use of a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) is a standard and reliable method for the formation of the cyclic carbamate of the oxazolidinone ring[1].

Spectral and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data:

| Technique | Expected Data |

| ¹H NMR (in CDCl₃) | * Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring. * Oxazolidinone ring protons: Two triplets around δ 4.0-4.5 ppm for the two methylene groups (-CH₂-N- and -CH₂-O-). * Acetyl group protons: A singlet at approximately δ 2.6 ppm for the methyl group (-COCH₃). |

| ¹³C NMR (in CDCl₃) | * Carbonyl carbons: A peak around δ 197 ppm for the acetyl carbonyl and a peak around δ 155 ppm for the oxazolidinone carbonyl. * Aromatic carbons: Multiple signals in the range of δ 118-140 ppm. * Oxazolidinone ring carbons: Peaks around δ 62 ppm and δ 45 ppm. * Acetyl methyl carbon: A peak around δ 26 ppm. |

| FT-IR (KBr pellet) | * C=O stretching (acetyl): A strong absorption band around 1680 cm⁻¹. * C=O stretching (oxazolidinone): A strong absorption band around 1750 cm⁻¹. * C-N stretching: An absorption band around 1230 cm⁻¹. * C-O stretching: An absorption band around 1050 cm⁻¹. * Aromatic C-H stretching: Bands above 3000 cm⁻¹. |

| Mass Spectrometry (ESI+) | * [M+H]⁺: Expected at m/z 206.07. * [M+Na]⁺: Expected at m/z 228.05. |

Protocol for HPLC Purity Analysis

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.

-

Gradient: Start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

This method should provide a sharp peak for the pure compound, allowing for accurate purity assessment.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound offers several avenues for further chemical modification and exploration of its biological potential.

Key Reactive Sites

Caption: Key reactive sites for further derivatization.

-

The Acetyl Group: The methyl group of the acetyl moiety is amenable to a variety of condensation reactions, such as aldol and Claisen condensations, allowing for the extension of the side chain. The carbonyl group itself can be reduced to an alcohol or converted to an oxime or other derivatives.

-

The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the acetyl group is deactivating.

Potential Biological Activities

The oxazolidinone core is a key feature of several clinically important drugs.

-

Antibacterial Agents: Oxazolidinones, such as the FDA-approved drug Linezolid, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Derivatives of this compound could be explored for their activity against a range of bacteria, including multi-drug resistant strains.

-

Anticancer Agents: Some oxazolidinone derivatives have demonstrated promising anticancer activity. The acetylphenyl group provides a handle for the synthesis of a library of compounds that can be screened for cytotoxic effects against various cancer cell lines.

-

Monoamine Oxidase (MAO) Inhibitors: Certain N-substituted oxazolidinones have been identified as inhibitors of monoamine oxidase, an enzyme implicated in neurological disorders.

The presence of the acetyl group offers a point of diversification for creating new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable scaffold for medicinal chemistry research. Its synthesis is achievable through established methodologies, and its structure presents multiple opportunities for the generation of diverse chemical libraries. The well-documented biological importance of the oxazolidinone class of compounds provides a strong rationale for the further investigation of this molecule and its derivatives in the pursuit of novel therapeutics.

References

-

ResearchGate. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

-

GSRS. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]

-

MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

-

PubMed Central. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]

-

GSRS. (2025). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Retrieved from [Link]

-

MDPI. (2016). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

-

SpectraBase. (n.d.). Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl-. Retrieved from [Link]

-

PubMed Central. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

PubMed. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Ethynylphenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxazolidinone, 4-phenyl-, (4S)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. Retrieved from [Link]

-

Wikipedia. (2025). 4-Methyl-5-phenyl-1,3-oxazolidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). (4R)-4-(4-phenylphenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

Sources

- 1. Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

This guide provides a comprehensive framework for the structural elucidation of the novel compound 3-(4-acetylphenyl)-1,3-oxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern spectroscopic techniques to unambiguously confirm the molecular architecture of this target compound. The methodologies described herein are grounded in established analytical principles and validated through extensive field application, ensuring both scientific rigor and practical relevance.

Introduction: The Significance of the Oxazolidinone Scaffold

Oxazolidinones are a critical class of heterocyclic compounds in medicinal chemistry, most notably recognized for their potent antibacterial activity.[1] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multi-drug resistant Gram-positive bacteria. The efficacy of these compounds is intrinsically linked to their unique three-dimensional structure, which facilitates binding to the bacterial ribosome and subsequent inhibition of protein synthesis.[1]

The title compound, this compound, incorporates the core oxazolidinone ring system appended with a 4-acetylphenyl group. This substitution pattern presents an interesting scaffold for further chemical modification and pharmacological investigation. Accurate and unequivocal structural confirmation is the foundational first step in any such endeavor. This guide will walk through the logical workflow for achieving this, from initial synthesis to final structural verification.

The Elucidation Workflow: A Multi-Technique Approach

Mass Spectrometry: Determining the Molecular Blueprint

Principle: Mass spectrometry (MS) provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. This is the first and most fundamental piece of data in any structural elucidation.

Expected Data for this compound (C₁₁H₁₁NO₃):

-

Molecular Formula: C₁₁H₁₁NO₃

-

Molecular Weight: 205.21 g/mol

-

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would be expected to be within a few parts per million (ppm) of the calculated value (e.g., for [M+H]⁺, C₁₁H₁₂NO₃⁺, the calculated mass is 206.0817).

Experimental Protocol (Electrospray Ionization - Time of Flight Mass Spectrometry):

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Infuse the sample solution directly into the ESI-TOF mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Analyze the resulting spectrum to identify the molecular ion peak and determine its exact mass. Utilize the instrument software to predict the elemental composition based on the measured exact mass.

Infrared Spectroscopy: Identifying Key Functional Groups

Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (oxazolidinone ring) |

| ~1750 | Strong | C=O stretch (cyclic carbamate of oxazolidinone) |

| ~1680 | Strong | C=O stretch (acetyl ketone) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (ester-like) |

| ~1100 | Strong | C-N stretch |

Note: These are predicted values based on characteristic absorption frequencies for the respective functional groups.

Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the key absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Pieces

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms (chemical shift), the number of protons in a given environment (integration), and the connectivity of atoms through covalent bonds (coupling). Both ¹H and ¹³C NMR are essential.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃):

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-aromatic (ortho to acetyl) | ~7.9 | d | 2H | Protons on the aromatic ring adjacent to the acetyl group |

| H-aromatic (ortho to N) | ~7.6 | d | 2H | Protons on the aromatic ring adjacent to the nitrogen |

| H-5 (oxazolidinone) | ~4.5 | t | 2H | -O-CH₂- of the oxazolidinone ring |

| H-4 (oxazolidinone) | ~4.1 | t | 2H | -N-CH₂- of the oxazolidinone ring |

| H-acetyl | ~2.6 | s | 3H | Methyl protons of the acetyl group |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-acetyl C=O | ~197 | Carbonyl carbon of the acetyl group |

| C-2 (oxazolidinone C=O) | ~155 | Carbonyl carbon of the oxazolidinone ring |

| C-aromatic (ipso to N) | ~142 | Aromatic carbon attached to the nitrogen |

| C-aromatic (ipso to acetyl) | ~135 | Aromatic carbon attached to the acetyl group |

| C-aromatic (ortho to acetyl) | ~129 | Aromatic carbons adjacent to the acetyl group |

| C-aromatic (ortho to N) | ~118 | Aromatic carbons adjacent to the nitrogen |

| C-5 (oxazolidinone) | ~62 | -O-CH₂- carbon of the oxazolidinone ring |

| C-4 (oxazolidinone) | ~45 | -N-CH₂- carbon of the oxazolidinone ring |

| C-acetyl CH₃ | ~26 | Methyl carbon of the acetyl group |

Note: These chemical shifts are estimates based on data from structurally related compounds and general principles of NMR spectroscopy.[2][3][4]

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

For more detailed structural information, consider acquiring 2D NMR spectra, such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations).

-

Process and analyze the spectra, assigning all observed signals to the corresponding atoms in the proposed structure.

Conclusion: A Unified Structural Hypothesis

The culmination of this multi-faceted analytical approach is the convergence of all data points to support a single, unambiguous structure. The mass spectrum will confirm the elemental composition. The IR spectrum will verify the presence of the key carbonyl and aromatic functionalities. Finally, the ¹H and ¹³C NMR spectra will provide the definitive evidence for the connectivity of the atoms, confirming the arrangement of the acetylphenyl group on the nitrogen of the oxazolidin-2-one ring. This systematic and self-validating process ensures the highest level of confidence in the final structural assignment of this compound, paving the way for its further development and application.

References

-

Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4-nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. [Link]

-

3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. gsrs. [Link]

-

SUPPORTING MATERIALS. Source not specified. [Link]

-

Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. National Institutes of Health. [Link]

-

3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. gsrs. [Link]

-

Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science. [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]

-

Fragments of 1 H NMR spectra of... ResearchGate. [Link]

-

(Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. National Institutes of Health. [Link]

-

Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]

-

Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Journal of University of Shanghai for Science and Technology. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

-

(R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. PubMed Central. [Link]

-

3-(4-Benzoylphenyl)oxazolidin-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

- CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

2-Oxazolidinone. PubChem. [Link]

-

Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]

-

Crystal structure of 5-acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, C15H17FN2O4. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

2-Oxazolidinone, 4-phenyl-, (4S)-. PubChem. [Link]

-

(4S)-3-[(E)-1-oxo-3-phenylprop-2-enyl]-4-phenyl-2-oxazolidinone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

Oxazolidine-2,4-dione, 5-(4-ethoxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

(4S,5R)-3-(3-methyl-1-oxobut-2-enyl)-4,5-diphenyl-2-oxazolidinone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the synthetic compound 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. Based on extensive structure-activity relationship (SAR) data from the broader oxazolidinone class, and detailed information on close structural analogs, the primary mechanism of action is identified as the inhibition of bacterial protein synthesis. A potential secondary activity, the inhibition of monoamine oxidase (MAO), is also explored. This guide delves into the molecular interactions, key signaling pathways, and provides detailed experimental protocols for the validation of these mechanisms.

Introduction and Compound Profile

This compound is a member of the oxazolidinone class of heterocyclic compounds. The oxazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] The defining feature of this class is the 1,3-oxazolidin-2-one ring system. The biological activity of oxazolidinone derivatives is highly modulated by the nature of the substituents at the N-3 and C-5 positions of the ring.

The subject of this guide, this compound, is characterized by a phenyl ring attached to the nitrogen at the 3-position, which is further substituted with an acetyl group at the para-position.

Compound Structure:

-

Core: 1,3-Oxazolidin-2-one

-

N-3 Substituent: 4-Acetylphenyl group

The presence of the N-phenyl-oxazolidinone core suggests two primary potential biological activities based on established SAR for this class: antibacterial action through the inhibition of protein synthesis and neurological activity via the inhibition of monoamine oxidase.[2][3]

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The most well-documented and clinically relevant mechanism of action for N-phenyl-oxazolidinones is the inhibition of bacterial protein synthesis.[3] This activity is particularly pronounced against a wide range of Gram-positive bacteria, including multi-drug resistant strains.[3]

Strong evidence for this mechanism for this compound comes from studies on its close structural analog, DuP 721 (p-acetylphenyloxooxazolidinylmethylacetamide).[4][5][6][7] DuP 721 shares the identical N-(4-acetylphenyl) oxazolidinone core and has been demonstrated to be a potent inhibitor of bacterial protein synthesis.[4][5] The primary difference lies in the C-5 substituent, which is known to modulate the potency of antibacterial activity but not the fundamental mechanism.

Molecular Target: The 50S Ribosomal Subunit

Oxazolidinones exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[1][8][9][10][11] This interaction is specific to bacterial ribosomes, which contributes to the selective toxicity of these compounds. The binding site is located at the peptidyl transferase center (PTC) in the A-site.[1][10] This strategic location allows oxazolidinones to interfere with a critical step in protein synthesis.

Inhibition of the Initiation Complex Formation

The binding of oxazolidinones to the 50S subunit prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[12][13] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). By binding to the 50S subunit, oxazolidinones are proposed to distort the binding site for the initiator-tRNA, thereby preventing its proper positioning and inhibiting the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex.[13] This effectively halts protein synthesis at its very beginning.[12][14]

Signaling Pathway Diagram

Caption: Inhibition of Bacterial Protein Synthesis by this compound.

In Vitro Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for the structurally related compound DuP 721 against various bacterial strains, providing an expected range of activity for this compound.

| Bacterial Strain | DuP 721 MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 2.0 | [4][5] |

| Streptococcus faecalis | 2.0 | [5] |

| Streptococcus faecium | 4.0 | [5] |

| Penicillin-resistant Streptococcus pneumoniae | 4.0 | [5] |

| Staphylococcus epidermidis | 4.0 | [5] |

| Bacteroides fragilis | 8.0 | [7] |

Potential Secondary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Certain N-phenyl-oxazolidinone derivatives are known to exhibit inhibitory activity against monoamine oxidases (MAOs), enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[15][16][17] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[15]

The structural similarity of the N-phenyl-oxazolidinone core to known MAO inhibitors warrants an investigation into this potential secondary mechanism of action for this compound.

Structure-Activity Relationship for MAO Inhibition

The nature of the substituent on the N-phenyl ring plays a critical role in determining the potency and selectivity of MAO inhibition.[18] Generally, small, lipophilic substituents on the phenyl ring are favorable for MAO inhibitory activity. The para-acetyl group on this compound is an electron-withdrawing group. While extensive SAR studies have been conducted on various substituted N-phenyl-oxazolidinones, the specific effect of a para-acetyl group on MAO inhibition is not well-documented in the available literature. However, it is known that substitutions on the phenyl ring can significantly influence the inhibitory activity against MAO-B.[19] For instance, para-chloro substitution has been shown to increase MAO-B inhibitory activity in some series.[20][21] Therefore, experimental validation is crucial to determine if this compound possesses any significant MAO inhibitory properties.

Signaling Pathway Diagram

Caption: Potential Monoamine Oxidase Inhibition by this compound.

Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.

Bacterial Protein Synthesis Inhibition Assay (Cell-Free Translation System)

This assay directly measures the inhibitory effect of the compound on bacterial protein synthesis in a cell-free environment.

Methodology:

-

Preparation of Bacterial Cell-Free Extract (S30 Extract):

-

Culture a suitable bacterial strain (e.g., E. coli or Staphylococcus aureus) to mid-log phase.

-

Harvest cells by centrifugation and wash with appropriate buffers.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant.

-

Pre-incubate the S30 extract to degrade endogenous mRNA and nucleic acids.

-

-

In Vitro Translation Reaction:

-

Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids, and a reporter mRNA (e.g., luciferase or β-galactosidase).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., linezolid).

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

-

Quantification of Protein Synthesis:

-

Stop the reaction and quantify the amount of newly synthesized reporter protein using a corresponding assay (e.g., luciferase assay for luminescence or ONPG assay for β-galactosidase activity).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits protein synthesis by 50%).

-

Workflow Diagram:

Caption: Workflow for the Bacterial Protein Synthesis Inhibition Assay.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay determines the ability of the compound to inhibit the activity of MAO-A and MAO-B.

Methodology:

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

-

Amplex® Red reagent (a fluorogenic probe).

-

Horseradish peroxidase (HRP).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Test compound (this compound) and positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, MAO-A or MAO-B enzyme, and varying concentrations of the test compound or controls.

-

Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a mixture of the MAO substrate, Amplex® Red, and HRP.

-

Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength (e.g., 530-560 nm excitation, ~590 nm emission).

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence increase per unit time) for each concentration.

-

Determine the percentage of MAO inhibition relative to the vehicle control.

-

Calculate the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

-

Workflow Diagram:

Caption: Workflow for the Monoamine Oxidase Inhibition Assay.

Conclusion

Based on the available evidence from structurally analogous compounds, the primary and most probable mechanism of action for this compound is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. This is expected to confer antibacterial activity, particularly against Gram-positive bacteria. A secondary, yet unconfirmed, mechanism of action is the potential for monoamine oxidase inhibition, which requires empirical validation. The experimental protocols provided in this guide offer a robust framework for elucidating the precise biological activities and mechanism of action of this compound, which is essential for its further development as a potential therapeutic agent.

References

-

Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy, 41(10), 2127–2131. [Link]

-

Slee, A. M., et al. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy, 31(11), 1791–1797. [Link]

-

Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

-

Daly, J. S., et al. (1988). Activity and mechanism of action of DuP 105 and DuP 721, new oxazolidinone compounds. Journal of Antimicrobial Chemotherapy, 21(6), 721–730. [Link]

-

Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy, 41(10), 2127-2131. [Link]

-

Ippolito, J. A., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(43), 16536-16541. [Link]

-

Wilson, D. N., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Molecular Biology, 379(3), 564-575. [Link]

-

Daly, J. S., et al. (1988). Activity and mechanism of action of DuP 105 and DuP 721, new oxazolidinone compounds. Journal of Antimicrobial Chemotherapy, 21(6), 721–730. [Link]

-

Wilson, D. N., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of the American Chemical Society, 130(28), 9072–9073. [Link]

-

Leach, K. L., et al. (2007). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Molecular and Cellular Biology, 27(3), 1143–1153. [Link]

-

Shinabarger, D. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry, 276(40), 37479–37484. [Link]

-

Marks, J., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Communications, 12(1), 4843. [Link]

-

Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

-

Jones, R. N., et al. (1988). In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105. Antimicrobial Agents and Chemotherapy, 32(11), 1647–1650. [Link]

-

Singh, R. B., et al. (2014). Current Updates on Oxazolidinone and Its Significance. *International Journal of Medicinal Chemistry, 2014, 1–20. [Link]

-

Unsalan, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics, 41(8), 3045–3068. [Link]

-

Tripathi, A. C., et al. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 5(105), 86395–86421. [Link]

-

Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. *European Journal of Medicinal Chemistry, 243, 114655. [Link]

-

Ozawa, S., et al. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(2), 161-168. [Link]

-

Ramsay, R. R., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(4), 547–554. [Link]

-

Unist, T., et al. (2011). Structure-activity relationship and docking studies of thiazolidinedione-type compounds with monoamine oxidase B. Bioorganic & Medicinal Chemistry Letters, 21(16), 4798–4803. [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. *Frontiers in Chemistry, 9, 706915. [Link]

-

de Freitas, S. A., et al. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Medicinal Chemistry, 31. [Link]

-

Kim, J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 25(10), 5278. [Link]

-

Kim, J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 25(10), 5278. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and mechanism of action of DuP 105 and DuP 721, new oxazolidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pnas.org [pnas.org]

- 11. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one from 4-aminoacetophenone

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for the synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, a valuable heterocyclic compound, starting from the readily available precursor, 4-aminoacetophenone. N-aryl oxazolidinones are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antibacterial drugs like Linezolid.[1][2][3] This document delves into the strategic and mechanistic considerations of the synthesis, offers a detailed, field-proven experimental protocol, and outlines robust methods for purification and analytical characterization. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure reproducibility and scientific rigor.

Strategic Rationale and Mechanistic Considerations

The synthesis of N-aryl oxazolidinones from anilines is a well-established transformation in organic chemistry.[4] The core challenge lies in constructing the five-membered heterocyclic ring by introducing a two-carbon unit and a carbonyl group onto the aromatic nitrogen. Several synthetic pathways exist, but a highly efficient and common strategy involves a two-step sequence: (1) N-alkylation of the aniline with a suitable C2 synthon bearing a leaving group and a protected or masked hydroxyl function, followed by (2) intramolecular cyclization to form the carbamate ring.

Our selected strategy employs epichlorohydrin as the C2 synthon. This choice is predicated on its dual functionality: the epoxide ring serves as a reactive electrophile for the initial N-alkylation, and the chloromethyl group provides the foundation for the subsequent ring closure.

The key transformations are:

-

Nucleophilic Ring-Opening: The amino group of 4-aminoacetophenone acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This reaction proceeds via an SN2 mechanism, leading to the formation of a key amino alcohol intermediate, 1-chloro-3-((4-acetylphenyl)amino)propan-2-ol.

-

Intramolecular Cyclization: In the presence of a base, the hydroxyl group of the amino alcohol intermediate is deprotonated, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form a 5-(chloromethyl) substituted oxazolidinone precursor. A more direct cyclization to the final oxazolidinone ring can be achieved with a carbonylating agent. A highly effective method involves the reaction of the parent aniline with epichlorohydrin under conditions that facilitate direct cyclization to the 5-hydroxymethyl oxazolidinone, which can then be further functionalized if needed. A more direct and increasingly common approach for forming the N-aryl bond is a metal-catalyzed cross-coupling reaction between an aryl halide and the parent oxazolidinone.[4][5]

However, for this guide, we will focus on a classical and robust approach involving the formation of an amino alcohol intermediate followed by cyclization with a carbonylating agent, which offers clear, distinct steps for optimization and characterization.

Overall Synthetic Workflow

The proposed synthesis is a two-stage process designed for clarity and control over each chemical transformation.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. | Amount (Scale) |

| 4-Aminoacetophenone | 99-92-3 | 135.16 g/mol | 1.35 g (10.0 mmol) |

| 2-Chloroethanol | 107-07-3 | 80.51 g/mol | 1.21 g, 1.0 mL (15.0 mmol) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.76 g (20.0 mmol) |

| Diethyl Carbonate | 105-58-8 | 118.13 g/mol | 5.91 g, 6.0 mL (50.0 mmol) |

| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 g/mol | 0.11 g (2.0 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~200 mL |

| Hexane | 110-54-3 | 86.18 g/mol | ~100 mL |

| Deionized Water | 7732-18-5 | 18.02 g/mol | ~300 mL |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | ~5 g |

Step-by-Step Procedure

Part A: Synthesis of 1-((4-Acetylphenyl)amino)ethan-2-ol (Intermediate)

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminoacetophenone (1.35 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and N,N-Dimethylformamide (DMF, 20 mL).

-

Reagent Addition: Stir the suspension at room temperature and add 2-chloroethanol (1.0 mL, 15.0 mmol).

-

Reaction: Heat the mixture to 100-110 °C and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amino alcohol intermediate. This intermediate is often an oil or a low-melting solid and can be used in the next step without further purification.

Part B: Cyclization to this compound

-

Reaction Setup: Transfer the crude amino alcohol intermediate from Part A into a 100 mL round-bottom flask with a stir bar and a reflux condenser.

-

Reagent Addition: Add diethyl carbonate (6.0 mL, 50.0 mmol) and sodium methoxide (0.11 g, 2.0 mmol). Causality Note: Diethyl carbonate serves as a safe and effective phosgene equivalent for forming the cyclic carbamate. Sodium methoxide is a strong base catalyst required to facilitate the transesterification and ring closure.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 125-130 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling and Quenching: Cool the mixture to room temperature. Carefully add 50 mL of deionized water to quench the reaction.

-

Product Precipitation/Extraction: The product may precipitate upon addition of water. If so, collect the solid by vacuum filtration. If it remains oily, extract the mixture with ethyl acetate (3 x 40 mL).

-

Washing and Drying: If extracted, wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentration: Filter and concentrate the solvent under reduced pressure to yield the crude solid product.

Purification and Characterization

Purification

The crude this compound can be effectively purified by recrystallization.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30-60 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:2), and dry under vacuum.[7]

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for this compound.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.00 (d, 2H, Ar-H ortho to acetyl), δ ~7.70 (d, 2H, Ar-H ortho to N), δ ~4.55 (t, 2H, O-CH₂), δ ~4.15 (t, 2H, N-CH₂), δ ~2.60 (s, 3H, COCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~197.0 (C=O, ketone), δ ~155.0 (C=O, carbamate), δ ~142.0 (Ar-C), δ ~136.0 (Ar-C), δ ~129.5 (Ar-CH), δ ~118.0 (Ar-CH), δ ~62.0 (O-CH₂), δ ~45.0 (N-CH₂), δ ~26.5 (COCH₃). |

| FTIR (KBr, cm⁻¹) | ν ~1750 (C=O stretch, cyclic carbamate), ν ~1675 (C=O stretch, ketone), ν ~1600, 1515 (C=C stretch, aromatic), ν ~1230 (C-O stretch). |

| Mass Spec. (ESI+) | m/z = 206.08 [M+H]⁺ for C₁₁H₁₁NO₃. |

| Melting Point | A sharp melting point is indicative of high purity. To be determined experimentally. |

Reaction Mechanism

The cyclization step is the critical ring-forming reaction. It proceeds via a base-catalyzed nucleophilic addition-elimination mechanism.

Caption: Simplified mechanism for base-catalyzed cyclization of the amino alcohol with diethyl carbonate.

Conclusion

The synthesis of this compound from 4-aminoacetophenone is a robust and reproducible process that can be achieved in two primary stages. By carefully controlling reaction conditions and employing standard purification techniques, this valuable heterocyclic compound can be obtained in high purity. The methodologies and rationale presented in this guide provide a solid foundation for researchers to successfully perform this synthesis and adapt it for their specific research and development needs.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]

- Tominaga, Y., et al. (2012). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ACS Sustainable Chemistry & Engineering.

-

Foroumadi, A., et al. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. PubMed. Retrieved from [Link]

-

Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Retrieved from [Link]

-

Abood, N. K., et al. (2017). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. Retrieved from [Link]

-

GSRS. (2025). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]

-

De, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Retrieved from [Link]

- Journal of Kufa for Chemical Science. (2017). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl)

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

Xu, H., et al. (2016). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Retrieved from [Link]

- Iesce, M. R., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

-

SpectraBase. (n.d.). Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

Rodrigues, J. A. R., et al. (2011). (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US1946058A - Amino-aromatic ketones and method of making same.

-

Singh, A., & Chawla, V. (2012). Current Updates on Oxazolidinone and Its Significance. PubMed Central. Retrieved from [Link]

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinone synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]

- 7. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Oxazolidinone Scaffold in Modern Chemistry

The oxazolidinone ring is a privileged five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry and materials science.[1] Its unique structure confers a range of valuable properties, leading to its incorporation into a variety of biologically active molecules, most notably as a new class of antimicrobial agents.[1] Oxazolidinones are effective against multi-drug resistant Gram-positive bacteria, with linezolid being a prominent FDA-approved example.[2] The versatility of the oxazolidinone scaffold also extends to its use as a chiral auxiliary in asymmetric synthesis, highlighting its importance in the stereoselective construction of complex molecules.[2]

The subject of this guide, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, incorporates a pharmacologically relevant acetylphenyl group. This functional group is a common feature in many pharmaceutical compounds and can serve as a handle for further chemical modification. This guide will explore the synthesis, characteristics, and potential of this specific derivative.

Strategic Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound, drawing from established methods for the synthesis of 3-aryl-oxazolidin-2-ones.[3] A highly plausible and efficient approach involves the cyclization of a suitable precursor derived from 4-aminoacetophenone.

Proposed Primary Synthetic Pathway

This proposed synthesis is a two-step process starting from the readily available 4-aminoacetophenone. The core principle is the formation of an intermediate that can undergo intramolecular cyclization to form the desired oxazolidinone ring.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Acetylphenyl)-2-hydroxyethylcarbamate (Intermediate)

This step involves the reaction of 4-aminoacetophenone with ethylene carbonate. The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of ethylene carbonate, leading to ring-opening and the formation of the carbamate intermediate.

-

Materials:

-

4-Aminoacetophenone

-

Ethylene carbonate

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4-aminoacetophenone (1 equivalent) and ethylene carbonate (1.1 equivalents).

-

Add a suitable high-boiling point solvent such as DMF to dissolve the reactants.

-

Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

-

Step 2: Intramolecular Cyclization to this compound (Product)

The intermediate, N-(4-Acetylphenyl)-2-hydroxyethylcarbamate, can undergo intramolecular cyclization to form the final product. This is often achieved by heating or by using a mild base to facilitate the ring-closure.

-

Procedure:

-

The crude intermediate from Step 1 can be dissolved in a suitable solvent like toluene.

-

The solution is heated to reflux to promote intramolecular cyclization. A Dean-Stark apparatus can be used to remove any water formed during the reaction.

-

Alternatively, a non-nucleophilic base can be added to the solution at room temperature or with gentle heating to catalyze the cyclization.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Physicochemical and Spectroscopic Characterization (Predicted)

Based on the structure and analogy to similar compounds, the following properties can be predicted for this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.6 (s, 3H, -COCH₃), 4.1-4.3 (m, 2H, -CH₂-N), 4.5-4.7 (m, 2H, -O-CH₂-), 7.7-8.0 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 26.5 (-COCH₃), 45.0 (-CH₂-N), 62.0 (-O-CH₂-), 118.0, 130.0, 135.0, 142.0 (Ar-C), 155.0 (C=O), 197.0 (-COCH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~2900 (C-H), ~1750 (C=O, oxazolidinone), ~1680 (C=O, acetyl), ~1600, ~1500 (C=C, aromatic) |

| Mass Spec (ESI+) | m/z: 206.07 [M+H]⁺, 228.05 [M+Na]⁺ |

Potential Applications in Research and Drug Development

The structure of this compound suggests several potential applications, primarily in the field of medicinal chemistry.

-

Intermediate for Novel Therapeutics: The acetyl group can serve as a versatile synthetic handle for further elaboration. For instance, it can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex molecular architectures. This makes the compound a valuable building block for creating libraries of novel compounds for drug discovery screening.

-

Potential as an Antimicrobial Agent: Given that the oxazolidinone core is a known antibacterial pharmacophore, this compound and its derivatives could be investigated for their antimicrobial activity against various bacterial strains, including resistant ones.

-

Enzyme Inhibition Studies: The acetylphenyl moiety is present in various enzyme inhibitors. This compound could be explored as a potential inhibitor for a range of enzymes, with the oxazolidinone ring providing a rigid scaffold for orienting the key pharmacophoric groups.

Analytical Methodologies

The purity and identity of this compound can be ascertained using a combination of standard analytical techniques.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution purity determination. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water would be a suitable starting point.[4]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as the carbonyls of the oxazolidinone and the acetyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion: A Versatile Scaffold for Future Innovation

While this compound may not be a widely cataloged compound, its synthesis is readily achievable through established chemical transformations. Its structure, combining the privileged oxazolidinone core with a functionalized aromatic ring, makes it a highly attractive target for researchers in drug discovery and organic synthesis. This guide provides a foundational understanding and a practical framework for the synthesis, characterization, and potential exploration of this promising molecule.

References

-

ResearchGate. Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Available at: [Link]

-

Chem-Impex. (S-(3-Acetyltriphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one. Available at: [Link]

-

GSRS. 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Available at: [Link]

-

GSRS. 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Available at: [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

-

NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Available at: [Link]

-

Analytical and Bioanalytical Chemistry Research. Regular Article. Available at: [Link]

- Google Patents. WO2014157994A1 - Novel oxazolidinone derivative as cetp inhibitor, its preparation method, and pharmaceutical composition comprising the same.

-

Wikipedia. 2-Oxazolidinone. Available at: [Link]

-

PMC - PubMed Central. Current Updates on Oxazolidinone and Its Significance. Available at: [Link]

-

ISU ReD. An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. Available at: [Link]

-

ResearchGate. (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. Available at: [Link]

Sources

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the oxazolidinone class of compounds. This class is of significant interest in medicinal chemistry, primarily due to its members exhibiting potent antibacterial activity against a range of pathogens, including resistant strains.[1] The core structure features a five-membered oxazolidinone ring, which is crucial for its biological function.[1] The substituent at the nitrogen atom, in this case, a 4-acetylphenyl group, significantly influences the molecule's physicochemical properties, including its solubility and stability.

Understanding these properties is a critical, non-negotiable step in early-stage drug development. Poor solubility can hinder formulation efforts and lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent. This guide provides a comprehensive technical overview of the key solubility and stability considerations for this compound, offering field-proven insights and detailed experimental protocols to enable researchers to perform a thorough characterization.

Physicochemical Profile

A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on detailed solubility and stability studies. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its constituent functional groups and data from analogous structures.

| Property | Value / Expected Value | Rationale & Significance |

| Molecular Formula | C₁₁H₁₁NO₃ | Derived from its chemical structure. |

| Molecular Weight | 205.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Typical for small organic molecules of this class.[2] |

| Predicted LogP | ~1.5 - 2.5 | The acetylphenyl group imparts significant lipophilicity, suggesting low aqueous solubility. The oxazolidinone ring contributes some polarity. |

| Predicted pKa | No ionizable groups in the physiological pH range | The molecule lacks strongly acidic or basic functional groups. The amide proton of the oxazolidinone is very weakly acidic. |

Solubility Characterization

The solubility of a drug candidate dictates its dissolution rate and, consequently, its absorption and bioavailability. The presence of both a polar oxazolidinone ring and a nonpolar acetylphenyl group suggests that this compound will exhibit solubility in a range of solvents.

Aqueous Solubility

Due to its significant lipophilic character (predicted LogP > 1), the aqueous solubility is expected to be low. As the molecule does not have readily ionizable groups, its solubility is not expected to be strongly dependent on pH within the typical physiological range (pH 1-8). However, at extreme pH values, chemical degradation (hydrolysis) can occur, which may misleadingly appear as an increase in solubility.

Solubility in Organic Solvents

The compound is anticipated to be soluble in a variety of common organic solvents used in pharmaceutical development. A systematic screening is necessary to identify suitable solvents for analytical method development, formulation, and synthesis.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups can hydrogen bond with the carbonyl oxygen of the oxazolidinone ring. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Often a good solvent for compounds with intermediate polarity. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various solvent systems at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, DMSO, Ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility by accounting for the dilution factor. Report the result in mg/mL or µg/mL.

Stability Assessment and Degradation Pathways

Stability testing is paramount to ensure that a drug substance maintains its quality, purity, and potency over time. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential points of instability:

-

Hydrolysis: The carbamate (ester-amide) linkage within the oxazolidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would lead to ring-opening.

-

Oxidation: The acetyl group and the electron-rich phenyl ring could be susceptible to oxidative degradation in the presence of oxidizing agents or radical initiators.

-

Photolysis: The aromatic phenyl ring is a chromophore that can absorb UV light, potentially leading to photodegradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of the compound under various stress conditions.

Objective: To identify the degradation products of this compound and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed hydrolysis of oxazolidinones can be rapid.

-

Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

-

Photostability: Expose a solution of the compound to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

Thermal Stress: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 70 °C).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples by adding an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using an HPLC system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

The PDA detector helps to assess peak purity.

-

The MS detector helps in the identification of degradation products by providing mass-to-charge ratio information.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products).

-

Ensure the analytical method can resolve the main peak from all degradation product peaks (i.e., it is "stability-indicating").

-

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Acetylphenyl Oxazolidinones

Introduction: The Enduring Challenge of Antibacterial Resistance and the Rise of Oxazolidinones

The relentless evolution of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) continuously diminish the efficacy of our antibiotic arsenal, creating an urgent need for novel therapeutic agents.[1][2][3] The oxazolidinones, a unique class of synthetic antibacterial agents, have emerged as a critical tool in combating these resilient Gram-positive infections.[1][2][4][5]

Linezolid, the first FDA-approved oxazolidinone, marked a significant milestone by introducing a novel mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[1][2][6][7][8] By binding to the 23S rRNA of the 50S ribosomal subunit, oxazolidinones prevent the formation of the 70S initiation complex, a step distinct from that of other protein synthesis inhibitors.[2][4][8][9][10] This unique mechanism minimizes the likelihood of cross-resistance with other antibiotic classes.[2][4][11]

However, the emergence of linezolid-resistant strains and concerns regarding potential side effects, such as myelosuppression, have spurred the development of second-generation oxazolidinones.[1][12] This guide focuses on a promising subclass: acetylphenyl oxazolidinones . We will delve into the rational design, synthetic pathways, and evaluation of these novel compounds, providing a comprehensive resource for researchers in the field of antibacterial drug discovery. The core structure of this class features a five-membered 2-oxazolidone ring, a phenyl ring attached to the nitrogen at the third position, and a C5 substituent in the (S)-stereo configuration.[13]

Part 1: Rational Drug Design & Structure-Activity Relationships (SAR)

The design of new acetylphenyl oxazolidinones is guided by established structure-activity relationships (SAR) aimed at enhancing potency, expanding the spectrum of activity, and overcoming resistance mechanisms.[6][11][14][15][16]

The Oxazolidinone Core and Phenyl Ring Substitution

The 3-phenyl-oxazolidinone scaffold is essential for antibacterial activity. Modifications to the phenyl ring, particularly at the C-4 position, have proven fruitful. The introduction of an acetyl group is a key feature of this subclass, contributing to potent activity.[17] Further substitutions on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, fluorine substitution at the C-3 position is a common strategy to enhance potency.[15]

The Crucial C-5 Side Chain

The (S)-configured C-5 acetamidomethyl side chain of linezolid plays a vital role in binding to the ribosomal target.[15] The N-H group of the acetamide acts as a critical hydrogen bond donor.[15] However, modifications at this position are a key area of research for developing next-generation oxazolidinones. While the acetamide is often retained, exploring alternatives like thioureas or 1,2,3-triazoles has shown promise in retaining activity against resistant strains.[14][15]

Overcoming Resistance: Targeting the Ribosome